molecular formula C17H19N5O2 B12800781 N^6-Benzyl-2',3'-dideoxyadenosine CAS No. 120503-63-1

N^6-Benzyl-2',3'-dideoxyadenosine

Cat. No.: B12800781
CAS No.: 120503-63-1
M. Wt: 325.4 g/mol
InChI Key: FTFUACKLTUPQQG-UONOGXRCSA-N
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Description

Contextualization within Purine (B94841) Nucleoside Analogue Chemistry

Purine nucleoside analogues represent a broad and vital class of compounds in medicinal chemistry, with a well-established history of antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.com Their mechanism of action often relies on the inhibition of DNA synthesis and the induction of programmed cell death (apoptosis). medchemexpress.com

The synthesis of N6-substituted adenosine (B11128) derivatives, including those with benzyl (B1604629) groups, is a significant area of research. nih.gov One common synthetic route involves the direct alkylation of adenosine with a substituted benzyl bromide, leading to an N1-substituted intermediate that is then rearranged in a basic solution to yield the desired N6-substituted product. nih.gov Another method involves the nucleophilic displacement of a chlorine atom from 6-chloropurine (B14466) ribonucleoside with an appropriate amine. nih.gov These synthetic strategies have enabled the creation of a diverse library of N6-benzyladenosine analogues for biological evaluation. mdpi.com

Significance of 2',3'-Dideoxynucleoside Modifications in Biological Research

The modification of the sugar moiety of nucleosides, particularly the removal of hydroxyl groups at the 2' and 3' positions, is a pivotal concept in virology and molecular biology. Dideoxynucleotides (ddNTPs), the triphosphate forms of dideoxynucleosides, are potent chain-elongating inhibitors of DNA polymerase. wikipedia.org

The absence of the 3'-hydroxyl group is critical. DNA polymerase requires this group to form a phosphodiester bond with the 5'-phosphate of an incoming nucleotide, thereby extending the DNA chain. wikipedia.org When a dideoxynucleotide is incorporated into a growing DNA strand, this elongation is halted because the necessary 3'-OH is missing. wikipedia.org This "chain-terminating" principle was famously harnessed by Frederick Sanger in his DNA sequencing method, which revolutionized genomics. wikipedia.org This same mechanism is the basis for the antiviral activity of many nucleoside analogue drugs, which act as terminators of viral DNA synthesis. ontosight.ai

Overview of N6-Substitution in Adenosine Derivatives

The N6 position of adenosine has proven to be a highly versatile site for chemical modification, leading to a wide array of derivatives with diverse biological activities. nih.govoup.com These substitutions can significantly alter the compound's affinity and selectivity for various adenosine receptors, which are involved in numerous physiological processes such as cardiovascular function, inflammation, and neurological activity. ontosight.ainih.gov

Research has shown that N6-benzyladenosine and its derivatives can act as adenosine receptor agonists, arrest the cell cycle, and induce apoptosis. medchemexpress.com They have been investigated for their potential as anticancer agents in various cell lines. mdpi.commdpi.com The nature of the substituent at the N6 position plays a crucial role in determining the biological effect. For instance, studies on a series of N6-substituted adenosines revealed that the length of an alkyl chain at this position significantly impacts the affinity for the A1 adenosine receptor. nih.gov Furthermore, the introduction of a benzyl group at the N6 position has been explored for its effects on cell growth and differentiation, particularly in the context of cancer research. ontosight.ai

Research Findings on Related N6-Substituted Adenosine Analogues

Strategies for N6-Alkylation in Purine Nucleosides

The introduction of an alkyl or arylmethyl group to the N6-position of a purine nucleoside is a critical step in the synthesis of a vast array of biologically active molecules, including N^6-Benzyl-2',3'-dideoxyadenosine. Two principal strategies have been refined for this purpose: an indirect approach involving a rearrangement and a direct displacement method.

One of the effective, albeit indirect, methods for preparing N6-substituted adenosines is through the direct alkylation of an adenosine derivative at the N1 position, followed by a Dimroth rearrangement. nih.govresearchgate.nettandfonline.com This chemical rearrangement is instrumental in migrating the alkyl group from the N1 position to the exocyclic N6 amine.

The process typically begins with the direct alkylation of a protected adenosine precursor, such as 3',5'-di-O-acetyl-2'-deoxyadenosine, with an alkyl halide like benzyl bromide. nih.govresearchgate.net This reaction, often conducted in a solvent like N,N-dimethylformamide (DMF), yields the 1-N-substituted derivative. researchgate.net Subsequent treatment of the 1-N-alkylated intermediate with a base, commonly aqueous ammonia, induces the Dimroth rearrangement, yielding the desired N6-substituted adenosine. nih.govresearchgate.net This method has been successfully applied for the synthesis of N6-benzyladenosine and its analogs. tandfonline.comnih.gov

While direct alkylation of unprotected adenosine can lead to a mixture of products, including undesirable O-alkylation, the use of protected nucleosides enhances the regioselectivity towards N1-alkylation. researchgate.nettandfonline.com The reaction conditions for the initial alkylation step have been optimized to improve yields and selectivity, as detailed in the table below.

EntryAlkylating AgentBase/AdditiveSolventTemperature (°C)Result
1Benzyl BromideBaCO3DMF20Incomplete reaction, O-alkylation observed
2Benzyl BromideBaCO3 / KIDMF65Accelerated reaction, no effect on N/O-selectivity
3Benzyl BromideDBUDMF20Favored O-alkylation

This table summarizes findings on the direct alkylation of adenosine derivatives, highlighting the influence of different reagents on the reaction outcome, based on data from related studies. tandfonline.com

A more direct and widely used strategy for synthesizing N6-substituted nucleosides involves the nucleophilic aromatic substitution of a leaving group at the C6 position of the purine ring. nih.govresearchgate.net The most common precursor for this reaction is a 6-chloropurine nucleoside, which is readily available. researchgate.net

In this approach, 6-chloro-9-(2,3-dideoxy-β-D-ribofuranosyl)purine would be treated with benzylamine. The reaction is typically carried out by heating the reactants in an alcoholic solvent, such as n-butanol, often in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. researchgate.netnih.gov This one-step method is highly regioselective and generally avoids the need for protecting groups on the sugar moiety, making it an efficient route to the target compound. researchgate.net This strategy has been extensively used to prepare a large number of N6-substituted adenosine derivatives with various amines. researchgate.netnih.gov

Synthesis of the 2',3'-Dideoxyribose Moiety in Nucleosides

The 2',3'-dideoxyribose component is a defining structural feature of this compound and is crucial for its function as a DNA chain terminator. wikipedia.org These nucleosides lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, thus halting DNA polymerase activity. wikipedia.org

The synthesis of 2',3'-dideoxynucleosides can be achieved by coupling a pre-synthesized, protected 2',3'-dideoxyribose sugar with the desired heterocyclic base. The dideoxyribose sugar itself can be prepared from various starting materials. For instance, a protected 2',3'-dideoxyribose has been synthesized from L-glutamic acid. nih.govresearchgate.net This protected sugar is then activated and coupled to a silylated purine base, such as N6-benzyladenine, to form the nucleosidic bond. nih.gov

Another approach involves the chemical modification of existing ribonucleosides. For example, a uridine (B1682114) precursor can be converted into a 2',3'-dideoxyuridine (B1630288) derivative through a series of reactions including the formation of a 2',3'-O-methoxymethylidene intermediate, followed by heating in acetic anhydride (B1165640) and subsequent hydration of the resulting double bond. wikipedia.org A similar strategy could be adapted for adenosine derivatives to generate the 2',3'-dideoxy sugar moiety.

Systematic Derivatization at the N6-Benzyl Position

To explore structure-activity relationships and modulate the properties of the parent compound, the N6-benzyl group can be systematically derivatized. This involves introducing various substituents onto the phenyl ring of the benzyl moiety.

A wide range of N6-substituted benzyladenosine analogs have been synthesized, demonstrating the versatility of this position for chemical modification. nih.govnih.gov These derivatives are typically prepared using the nucleophilic displacement method described in section 2.1.2, where a substituted 6-chloropurine riboside is reacted with a correspondingly substituted benzylamine. nih.govresearchgate.net

This approach has been used to introduce a variety of functional groups onto the benzyl ring, including nitro, amino, fluoro, and trifluoromethyl groups. nih.govresearchgate.net For example, N6-p-nitrobenzyladenosine and N6-p-fluorobenzyladenosine have been synthesized by reacting 6-chloropurine ribonucleoside with p-nitrobenzylamine and p-fluorobenzylamine, respectively. nih.gov The synthesis of N6-(trifluoromethylbenzyl)adenosines and N6-(3,5-bis-trifluoromethylbenzyl)adenosine has also been reported via this route. researchgate.net The table below showcases a selection of these synthesized derivatives.

R Group (Substitution on Benzyl Moiety)Starting AmineResulting N6-Substituted Adenosine Analog
p-Nitrop-NitrobenzylamineN6-p-Nitrobenzyladenosine nih.gov
p-Fluorop-FluorobenzylamineN6-p-Fluorobenzyladenosine nih.gov
2-Trifluoromethyl2-TrifluoromethylbenzylamineN6-(2-Trifluoromethylbenzyl)adenosine researchgate.net
3-Trifluoromethyl3-TrifluoromethylbenzylamineN6-(3-Trifluoromethylbenzyl)adenosine researchgate.net
4-Trifluoromethyl4-TrifluoromethylbenzylamineN6-(4-Trifluoromethylbenzyl)adenosine researchgate.net
3,5-bis-Trifluoromethyl3,5-bis-TrifluoromethylbenzylamineN6-(3,5-bis-Trifluoromethylbenzyl)adenosine researchgate.net
2-Methoxy2-MethoxybenzylamineN6-(2-Methoxybenzyl)adenosine nih.gov

This table illustrates the variety of substituted benzyl moieties that have been incorporated at the N6 position of adenosine through nucleophilic displacement reactions.

Furthermore, more advanced synthetic methods like the Sonogashira cross-coupling reaction have been employed to further elongate the N6-benzyl scaffold, starting from an N6-(4-iodobenzyl)adenosine precursor to create more complex derivatives. researchgate.net

An in-depth examination of the synthetic strategies and prodrug development related to this compound reveals a landscape of targeted chemical innovation. Research in this area focuses on optimizing the molecule's therapeutic potential through structural modifications and enhancing its delivery to target cells.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120503-63-1

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

[(2S,5R)-5-[6-(benzylamino)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C17H19N5O2/c23-9-13-6-7-14(24-13)22-11-21-15-16(19-10-20-17(15)22)18-8-12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H,18,19,20)/t13-,14+/m0/s1

InChI Key

FTFUACKLTUPQQG-UONOGXRCSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4

Origin of Product

United States

Structure Activity Relationship Sar Elucidation for N^6 Benzyl 2 ,3 Dideoxyadenosine Derivatives

Impact of N6-Benzyl Substituents on Biological Activity

The substituent at the N6-position of the purine (B94841) ring plays a pivotal role in modulating the biological profile of 2',3'-dideoxypurine nucleosides. The benzyl (B1604629) group in N^6-Benzyl-2',3'-dideoxyadenosine is a key feature, and modifications to this moiety have significant consequences for the compound's activity.

The size, shape, and electronic properties of the aromatic ring on the N6-benzyl substituent are critical determinants of binding affinity and biological activity. Studies involving various substitutions on the benzyl ring have revealed that both steric bulk and electronic factors influence the interaction with target proteins.

For instance, research on N6-benzyladenosine-5'-uronamides as A3 adenosine (B11128) receptor agonists showed that the affinity of these compounds is positively correlated with their steric characteristics. nih.gov A quantitative structure-activity relationship (QSAR) model using Comparative Molecular Field Analysis (CoMFA) indicated that steric factors, particularly at the 3-position of the benzyl ring, were the major contributors to binding affinity. nih.gov This was exemplified by the high potency of N6-(3-iodobenzyl) derivatives. nih.govnih.gov

The introduction of electron-withdrawing or electron-donating groups also affects activity. The synthesis and biological evaluation of N6-(nitrobenzyl) and N6-(aminobenzyl) adenosines demonstrated that these modifications are well-tolerated and can influence inhibitory effects. For example, N6-p-nitrobenzyladenosine was found to be as active as N6-benzyladenosine in inhibiting the growth of L1210 leukemia cells. nih.gov Further studies on a related class of compounds, DABOs (dihydro-alkoxy-benzyl-oxopyrimidines), showed that introducing one or two methyl groups at the 3 or 3,5-positions of the C6-benzyl group enhanced antiviral potency, highlighting the importance of substitution patterns on the benzyl ring. acs.org

Table 1: Impact of Aromatic Ring Modifications on Biological Activity

Compound/Modification Key Finding Reference
N6-(3-Iodobenzyl) Derivatives High potency at A3 adenosine receptors, indicating favorable steric bulk at the 3-position. nih.govnih.gov
N6-(p-Nitrobenzyl)adenosine Maintained activity comparable to N6-benzyladenosine against L1210 leukemia cells. nih.gov
3,5-Dimethylbenzyl DABOs Increased antiviral potency compared to unsubstituted benzyl derivatives. acs.org

The study revealed that smaller alkyl groups were favored, with the N6-methyl derivative (N⁶-methyl-2',3'-dideoxyadenosine) being one of the most potent antiviral agents. nih.gov The potency decreased as the bulk of the substituent increased, with the N6-benzyl group (NHBn) showing significantly less activity than smaller groups like methyl (NHMe) or even hydrogen (NH2). nih.gov This suggests a constrained binding pocket where excessive bulk at the N6-position is detrimental to activity.

Further SAR studies on N6-benzyladenosine analogues as antiviral agents against enterovirus 71 explored the linker between the adenine (B156593) base and the phenyl ring. researchgate.netnih.gov These studies demonstrated that the optimal linker size was limited to two or three atoms, again pointing to specific spatial constraints for effective biological activity. researchgate.netnih.gov

Table 2: Order of Potency for N6-Substituted 2',3'-Dideoxypurine Nucleosides against HIV

Substituent at N6-Position Relative Antiviral Potency Reference
-NHMe (Methyl) Highest nih.gov
-NH2 (Amino) High nih.gov
-Cl (Chloro) Moderate nih.gov
-N(Me)2 (Dimethylamino) Moderate nih.gov
-SMe (Methylthio) Lower nih.gov
-OH (Hydroxy) Low nih.gov
-NHEt (Ethylamino) Low nih.gov
-SH (Thio) Low nih.gov
-NHBn (Benzylamino) Low nih.gov

Role of the Dideoxyribose Sugar Moiety in Molecular Recognition

The sugar component of this compound is fundamental to its mechanism of action as a nucleoside analog. ontosight.ai The defining feature is the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar. ontosight.ai This modification is critical because the 3'-hydroxyl group is essential for forming the phosphodiester bond that extends a growing DNA chain during replication. By lacking this group, this compound acts as a chain terminator after it is metabolized to its triphosphate form and incorporated into DNA by a polymerase. ontosight.ai

This mechanism is a cornerstone of many antiviral therapies, including those targeting HIV's reverse transcriptase. ontosight.ai The importance of the 2',3'-dideoxy configuration for specific antiviral activity was highlighted in a study on enterovirus 71, where the corresponding 2'-deoxyadenosine (B1664071) derivatives (which possess a 3'-hydroxyl group) were found to be devoid of inhibitory effects. nih.gov

However, for other biological targets, the requirements of the sugar moiety can differ. In the context of adenosine receptors, studies have shown that the 3'-OH and 4'-CH2OH groups of the adenosine scaffold are not essential for activation of A3 receptors. nih.gov In fact, certain 2',3'-dideoxyadenosine (B1670502) derivatives have been noted to interact with the allosteric "P" site of adenylyl cyclase, indicating an alternative mechanism of action that is still dependent on the modified sugar structure. nih.gov

Conformational Analysis and Ligand-Receptor Binding Interactions

Understanding how this compound and its derivatives fit into the three-dimensional space of a target's binding site is key to explaining their activity. Conformational analysis and computational studies provide insights into these ligand-receptor interactions.

Computational techniques are powerful tools for visualizing and predicting how these molecules bind. Molecular docking and modeling studies have been employed to investigate the interactions of N6-benzyladenosine derivatives with various biological targets.

One such study used Comparative Molecular Field Analysis (CoMFA) to build a 3D-QSAR pharmacophore model for a series of N6-benzyladenosine-5'-uronamides that are selective for the A3 adenosine receptor. nih.gov The model successfully defined the steric and electronic factors that govern binding affinity, showing that a favorable steric interaction, particularly with the 3-position of the benzyl ring, was a primary determinant of high affinity. nih.gov

In a different context, molecular docking was used to explore how N6-benzyladenosine derivatives interact with farnesyl pyrophosphate synthase (FPPS), an enzyme implicated in cancer. mdpi.com These in silico calculations suggested that the N6-benzyl ring fits into a specific sub-pocket of the enzyme, providing a rationale for designing new derivatives with improved inhibitory activity. mdpi.com Similarly, ab initio calculations have been used to model the base-pairing interactions of N6-(2-nitrobenzyl)-adenine with thymine, helping to understand how such modifications affect DNA structure and polymerase recognition. oup.com These computational approaches are invaluable for rational drug design, allowing for the prediction of binding modes and the optimization of ligand structures for enhanced biological activity.

Preclinical Research Methodologies and Systems Biology Approaches

In vitro Studies Utilizing Cell Culture Models

In vitro studies using cultured cells are instrumental in the initial characterization of N⁶-Benzyl-2',3'-dideoxyadenosine. These models allow for controlled investigation of the compound's effects at the cellular and molecular level.

Selection and Application of Relevant Mammalian Cell Lines

The choice of mammalian cell lines is critical and is dictated by the research question. For investigating anticancer properties, a panel of cancer cell lines with different genetic backgrounds is often employed. For instance, studies on related N⁶-benzyladenosine analogs have utilized human colorectal adenocarcinoma cell lines like HCT116 and DLD-1, as well as murine colon adenocarcinoma cells (MC38). mdpi.com The rationale for using multiple lines is to assess the compound's activity across various tumor types and to identify potential biomarkers of sensitivity or resistance. mdpi.com

In the context of antiviral research, particularly against HIV, cell lines that are susceptible to viral infection and replication are essential. ontosight.ai While specific studies on N⁶-Benzyl-2',3'-dideoxyadenosine are not detailed in the provided results, research on similar nucleoside analogs often uses human T-lymphocyte cell lines or other cells engineered to express viral components. ontosight.ainih.gov For general cytotoxicity and mechanistic studies, non-cancerous cell lines such as human primary fibroblasts and keratinocytes can also be used to assess the compound's effect on normal cells. nih.gov

Cell LineTypeApplication in Nucleoside Analog Research
HCT116Human Colorectal CarcinomaAnticancer activity screening
DLD-1Human Colorectal AdenocarcinomaInvestigating antiproliferative effects
MC38Murine Colon AdenocarcinomaEvaluating species cross-reactivity
MiaPaCa-2Human Pancreas CarcinomaStudying mechanisms of drug-induced cell death
A375Human MelanomaAssessing activity in different cancer types

Methodologies for Assessing Cellular Responses and Molecular Targets

A variety of assays are employed to measure the cellular response to N⁶-Benzyl-2',3'-dideoxyadenosine. Cell proliferation assays, such as counting cells or using metabolic indicators, are fundamental to determining the compound's cytostatic or cytotoxic effects and establishing dose-response relationships. nih.gov Flow cytometry is a powerful tool for analyzing cell cycle distribution and detecting apoptosis, often in conjunction with specific markers like cleaved caspase-3. nih.gov

To identify molecular targets, researchers may investigate the compound's ability to inhibit specific enzymes. As a nucleoside analog, a primary hypothesis is the inhibition of DNA polymerases or reverse transcriptases, leading to the termination of DNA chain synthesis. ontosight.airesearchgate.net This can be assessed through in vitro enzyme assays. researchgate.net Furthermore, techniques like Western blotting can be used to examine the expression levels of proteins involved in key cellular pathways, such as those related to DNA damage response (e.g., CDKN1A, GADD45A) and apoptosis. mdpi.comnih.gov High-performance liquid chromatography (HPLC) can be utilized to study the intracellular metabolism of the compound, for example, its conversion to the active triphosphate form. mdpi.com

In vivo Investigation Strategies in Animal Models

Animal models are indispensable for evaluating the biological efficacy and understanding the complex physiological and pharmacological effects of N⁶-Benzyl-2',3'-dideoxyadenosine in a living organism. nih.gov

Rationale for Animal Model Selection in Nucleoside Analogue Research

The selection of an appropriate animal model is crucial for the clinical relevance of preclinical findings. For anticancer research involving nucleoside analogs, xenograft models are commonly used. uni-muenchen.de In these models, human cancer cells are implanted into immunocompromised mice, allowing for the evaluation of the compound's ability to suppress tumor growth in a live animal. nih.govuni-muenchen.de

In the context of antiviral research, particularly for HIV, the choice of animal model is more complex due to the species specificity of the virus. nih.gov Mouse models with reconstituted human immune systems (e.g., BLT mice) can be infected with HIV-1 and are valuable for testing the efficacy of antiretroviral drugs. nih.gov For other viruses, such as flaviviruses, mouse models susceptible to infection are used to assess the in vivo antiviral activity of nucleoside analogs. researchgate.netscienceopen.com The rationale for using these models is to study the drug's impact on viral replication, disease progression, and host immune responses in a systemic setting. nih.gov

Experimental Design for Biological Efficacy and Mechanistic Evaluation

For mechanistic evaluation in vivo, tissues and tumors can be collected at the end of the study for further analysis. plos.org For example, immunohistochemistry can be used to detect markers of proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3) within the tumor tissue. Western blotting and PCR can be performed on tissue lysates to examine changes in protein and gene expression, respectively, providing insights into the compound's mechanism of action in the whole organism. plos.org In antiviral studies, viral load in the blood or specific tissues is a primary endpoint to determine the compound's ability to inhibit viral replication. nih.gov

Animal ModelResearch AreaKey Parameters Measured
Xenograft Mouse Model (e.g., with HCT116 cells)AnticancerTumor growth inhibition, survival, molecular markers in tumor tissue
BLT (Bone Marrow-Liver-Thymus) Mouse ModelHIV/AntiviralViral load, CD4+ T cell count, immune response
Balb/c MouseGeneral Toxicology/MechanisticMitochondrial DNA levels in various tissues, organ function

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise three-dimensional structure of N^6-Benzyl-2',3'-dideoxyadenosine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of nucleoside analogs like this compound. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide essential information about the chemical environment of individual atoms. For instance, ¹H NMR can identify protons on the adenine (B156593) base, the benzyl (B1604629) group, and the dideoxyribose sugar moiety.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbon atoms, respectively. For more complex structural analysis, especially when the nucleoside is incorporated into a larger molecule like a DNA duplex, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. acs.orgacs.org NOESY experiments detect through-space interactions between protons that are close to each other, providing distance restraints that are crucial for determining the three-dimensional conformation. acs.org For example, in studies of related N6-substituted deoxyadenosine (B7792050) adducts within DNA, NOESY spectra have been used to determine the orientation of the substituent in the DNA major groove and its effect on the local DNA structure. acs.org

Table 1: Representative ¹H NMR Chemical Shifts for Protons in a Related N⁶-Substituted Deoxyadenosine Adduct Note: This table is illustrative of the types of data obtained for related compounds, as specific data for this compound is not publicly available. Data is adapted from a study on (2S)-N⁶-HB-dA. acs.org

Proton AssignmentChemical Shift (ppm)
Y⁶ H88.20
Y⁶ H26.95
Benzyl Protons~7.2-7.4 (estimated range)
Sugar Protons (H1', H2', etc.)Variable (dependent on conformation)

Mass spectrometry is a powerful analytical technique used to confirm the molecular identity of this compound by precisely measuring its molecular weight. Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly used method for nucleoside analogs. acs.orggoogle.com This technique ionizes the compound, allowing for the detection of its molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which corresponds to its molecular weight plus the mass of a proton or sodium ion. google.com The high resolution and accuracy of modern mass spectrometers can confirm the elemental composition of the molecule, providing unequivocal evidence of its identity. For instance, related deoxyadenosine derivatives have been characterized using ESI-MS to confirm their successful synthesis. google.com

Chromatographic Separation and Purification Techniques

Chromatographic methods are vital for isolating and purifying this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of synthetic nucleosides. sigmaaldrich.comjenabioscience.com The technique separates the target compound from impurities based on differential partitioning between a stationary phase (e.g., C18 silica (B1680970) gel in reverse-phase HPLC) and a liquid mobile phase. sielc.com By monitoring the eluent with a UV detector, typically at a wavelength where the adenine ring absorbs strongly (around 260-269 nm), a chromatogram is produced. jenabioscience.comsielc.com The purity of the sample is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks. Purity levels of ≥95% are commonly reported for related, commercially available nucleoside analogs. jenabioscience.com Semipreparative reverse-phase HPLC is also a key technique for the purification of such compounds. acs.org

Table 2: HPLC Purity Data for Related Nucleoside Analogs

CompoundPurity (%)
2′,3′-Dideoxyadenosine sigmaaldrich.com≥97.0
N⁶-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine vwr.com>99.0
N⁶-Benzyl-ATP jenabioscience.com≥95.0

Computational Chemistry and Bioinformatics Approaches

Computational methods provide insights into the molecular properties and interactions of this compound that are often inaccessible by experimental means alone.

Molecular Dynamics (MD) simulations are a computational technique used to study the motion and conformational dynamics of molecules over time. nih.gov For a compound like this compound, MD simulations can predict its preferred conformations in solution or when bound to a biological target. In the context of nucleoside analogs incorporated into DNA, restrained Molecular Dynamics (rMD) calculations are particularly powerful. acs.orgacs.org These simulations use experimental data, such as distance restraints obtained from NMR spectroscopy, to generate high-resolution three-dimensional models of the molecule's structure and its impact on the surrounding environment. acs.org This approach has been successfully used to determine the structures of DNA duplexes containing N6-substituted deoxyadenosine adducts, revealing how the adduct is positioned within the DNA grooves and how it perturbs the local helical structure. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogs, QSAR studies are instrumental in elucidating the specific structural features that govern their therapeutic or inhibitory potential. These models translate the three-dimensional properties of molecules into numerical descriptors, which are then statistically correlated with experimental activity data.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical and structural properties. mdpi.com By developing a robust QSAR model, it becomes possible to predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent and selective molecules and accelerating the drug discovery process. mdpi.comnih.gov

Research Findings on Related Structures

While specific QSAR models exclusively for this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from studies on structurally related compounds, such as N^6-benzyladenosine derivatives and other 6-substituted 2',3'-dideoxypurine nucleosides.

One study on the structure-activity relationships of 6-substituted 2',3'-dideoxypurine nucleosides as potential anti-HIV agents revealed a clear order of potency influenced by the substituent at the 6-position. nih.gov The N^6-benzyl group was among the substituents studied, and the research suggested that a bulk tolerance effect at this position plays a crucial role in determining antiviral activity. nih.gov The observed order of potency provides a qualitative foundation for building a QSAR model, where descriptors for the size and nature of the substituent at the 6-position would be critical variables.

A pertinent example of a 3D-QSAR study is the Comparative Molecular Field Analysis (CoMFA) performed on a series of N^6-benzyladenosine-5'-N-alkyluronamides, which are potent A3 adenosine (B11128) receptor agonists. nih.gov This study provides a framework for how a QSAR model for this compound might be constructed and interpreted. The CoMFA model indicated a strong positive correlation between the steric properties of the compounds and their binding affinity, particularly concerning the bulkiness at the 3-position of the N^6-benzyl ring. nih.gov Conversely, the model showed only a weak correlation with the electrostatic properties of the N^6-substituent. nih.gov

The table below summarizes the key parameters and findings from the CoMFA study on these related N^6-benzyladenosine derivatives, which would be analogous to a QSAR study on this compound.

QSAR Parameter Description Finding in Related N^6-benzyladenosine Study
Technique Comparative Molecular Field Analysis (CoMFA)A 3D-QSAR method used to correlate steric and electrostatic fields with biological activity. nih.gov
Training Set Size 37 compoundsA series of N^6-benzyladenosine-5'-N-alkyluronamides with known binding affinities. nih.gov
Key Molecular Descriptors Steric and Electrostatic FieldsThe model primarily relied on the steric characteristics of the molecules. nih.gov
Major Influencing Factor Steric BulkIncreased bulk at the 3-position of the benzyl ring was conducive to high receptor affinity. nih.gov
Minor Influencing Factor Electrostatic EffectsThe electrostatic properties of the N^6-substituent had a weak correlation with affinity. nih.gov
Validation Cross-validationUsed to assess the predictive power of the generated QSAR model. nih.gov

This table is generated based on data from a study on N^6-benzyladenosine derivatives, providing a model for a potential QSAR study on this compound.

Another study focused on a series of 41 inhibitors of Toxoplasma gondii adenosine kinase, which included benzyladenosine derivatives. eurekaselect.com This research utilized Four-Dimensional Quantitative Structure-Activity Relationship (4D-QSAR) analysis, constructing models through a Genetic Algorithm and partial least squares (PLS) fitting. eurekaselect.comresearchgate.net The robustness and predictive capability of the model were confirmed through rigorous internal and external validation methods, yielding high values for goodness of fit (R²), internal cross-validation (Q²), and external cross-validation (R²pred). sid.ir Such methodologies would be directly applicable to developing a predictive QSAR model for this compound and its analogs.

The following table presents a qualitative structure-activity relationship for 6-substituted 2',3'-dideoxypurine nucleosides based on their anti-HIV activity, as reported in the literature. This provides a basis for selecting descriptors in a QSAR study.

Substituent at 6-Position Relative Anti-HIV Potency
NHMeMost Potent
NH2>
Cl
N(Me)2
SMe>
OH
NHEt
SH>
NHBn (N^6-Benzyl)
HLeast Potent

This table is based on the order of potency reported for 6-substituted 2',3'-dideoxypurine nucleosides against HIV. nih.gov

Future Research Trajectories and Potential Translational Avenues

Design and Synthesis of Next-Generation N6-Modified 2',3'-Dideoxyadenosine (B1670502) Analogues

The future of N^6-Benzyl-2',3'-dideoxyadenosine in medicinal chemistry is intrinsically linked to the design and synthesis of new analogues with improved biological activity. Research into structure-activity relationships (SAR) has shown that the nature of the substituent at the N^6 position of the 2',3'-dideoxypurine nucleoside core is a critical determinant of antiviral potency. nih.gov

Studies have demonstrated a "bulk tolerance effect" at the N^6-position, where the size of the substituent group influences the compound's antiviral activity. nih.gov For instance, early research indicated that smaller alkyl groups could lead to higher potency against HIV. This suggests that future synthetic strategies will likely focus on creating a diverse library of analogues with various N^6-substitutions to optimize this effect. Synthetic approaches may involve the stereoselective glycosylation of purine (B94841) bases with carbohydrate precursors or the use of N^6-benzyl deoxyadenosine (B7792050) phosphoramidite (B1245037) for incorporation into oligonucleotides. openaccesspub.orggoogle.com The goal is to identify novel derivatives with enhanced target affinity and metabolic stability.

Table 1: Relative Anti-HIV Potency of N^6-Substituted 2',3'-Dideoxypurine Nucleosides

N^6 SubstituentRelative Potency
NHMe (Methyl)Highest
NH2 (Amine)High
Cl (Chloro)Moderate
N(Me)2 (Dimethyl)Moderate
SMe (Methylthio)Moderate
OH (Hydroxyl)Lower
NHEt (Ethyl)Lower
SH (Thiol)Lower
NHBn (Benzyl)Lower
H (Hydrogen)Lowest

This table is based on early structure-activity relationship studies indicating the order of potency. nih.gov

Exploration of Novel Biological Targets and Therapeutic Indications

While initially investigated for anti-HIV activity through the inhibition of reverse transcriptase, the therapeutic potential of this compound analogues may extend to other diseases. ontosight.ai Future research will focus on screening these compounds against a wider range of biological targets.

The mechanism of inducing apoptosis (programmed cell death) in cancer cells is a promising avenue. ontosight.ai Analogues such as 3'-Azido-N6-benzoyl-2',3'-dideoxyadenosine have been shown to inhibit ribonucleotide reductase and DNA polymerase, key enzymes in cancer cell proliferation. biosynth.com The combination of 2'-deoxyadenosine (B1664071) with adenosine (B11128) deaminase inhibitors has been found to promote apoptosis in human colon carcinoma cells, suggesting that N^6-benzyl derivatives could be explored in similar oncological contexts. nih.gov This opens the door to investigating their efficacy in various cancers. Furthermore, given that these compounds are nucleoside analogues, their interaction with human equilibrative nucleoside transporters (hENTs) warrants deeper investigation as a potential target for modulating cellular uptake and activity. fiu.edu

Table 2: Potential Biological Targets and Associated Therapeutic Areas

Potential TargetTherapeutic IndicationMechanism of Action
Viral Reverse TranscriptaseHIV, HepatitisChain termination of viral DNA synthesis. ontosight.ai
DNA PolymeraseCancerInhibition of DNA replication in cancer cells. biosynth.com
Ribonucleotide ReductaseCancerInhibition of the synthesis of deoxyribonucleotides. biosynth.com
Apoptotic PathwaysCancerInduction of programmed cell death. ontosight.ainih.gov
Nucleoside TransportersViral Infections, CancerModulation of drug uptake into target cells. fiu.edu

Integration into Multi-Drug Combination Therapies

For viral infections, this could involve combining an N^6-modified dideoxyadenosine analogue with other classes of antiretrovirals, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) like the DABO family of compounds. acs.org In oncology, a promising strategy involves co-administration with enzyme inhibitors. For example, combining the nucleoside analogue with an adenosine deaminase inhibitor like 2'-deoxycoformycin (B8070352) could prevent its degradation and increase the intracellular concentration of its active, phosphorylated form, thereby enhancing its apoptotic effect. nih.gov

Advancements in Targeted Delivery Systems and Prodrug Optimization

A major hurdle for nucleoside analogues is their delivery into target cells and subsequent activation by intracellular kinases. nih.gov Future research will heavily invest in prodrug strategies and targeted delivery systems to overcome these limitations. Prodrugs are inactive precursors that are converted into the active drug within the body, often at the target site.

Several prodrug strategies are being explored for dideoxynucleosides:

5'-Ester Derivatives: Adding lipophilic ester groups to the 5' position can improve cell membrane permeability. nih.gov

Phosphate (B84403) Prodrugs (ProTides): Masking the negatively charged phosphate group with moieties like an aromatic group and an amino acid ester allows the nucleotide to enter the cell before being enzymatically cleaved to release the active monophosphate form. bham.ac.uk This bypasses the often rate-limiting first phosphorylation step.

cycloSal-Pronucleotides: This approach uses a cycloSaligenyl group to deliver the nucleoside monophosphate, which is then released inside the cell through a chemically triggered hydrolysis cascade. uni-hamburg.de

Adenosine Deaminase (ADA)-Activated Prodrugs: For targeting the central nervous system (CNS), analogues like 6-chloro-2',3'-dideoxypurine can be used. These are converted to the active drug by the enzyme ADA, which has higher activity in brain tissue than in plasma. mdpi.com

These advancements aim to improve oral bioavailability, increase intracellular drug concentrations, and overcome resistance mechanisms related to impaired nucleoside phosphorylation. nih.govresearchgate.net

Application in Advanced Molecular Biology Techniques (e.g., DNA Sequencing Technologies)

Beyond therapeutics, N^6-modified adenosine analogues have emerged as powerful tools in molecular biology, particularly in next-generation DNA sequencing. A novel application involves using N^6-alkylated 2'-deoxyadenosine triphosphates as reversible terminators (RTs) in a method called cyclic reversible termination (CRT). nih.govresearchgate.netoup.com

In this technology, a 2-nitrobenzyl group is attached to the N^6 position of 2'-deoxyadenosine triphosphate (dATP). nih.govoup.com This modified nucleotide, N^6-(2-nitrobenzyl)-dATP, has unique properties:

Termination: When a DNA polymerase incorporates it into a growing DNA strand, the bulky N^6-benzyl group terminates further synthesis. nih.gov

Unblocked 3'-OH: Unlike traditional Sanger sequencing terminators, the 3'-hydroxyl group remains free, which provides favorable properties for incorporation by DNA polymerases. nih.govoup.com

Reversibility: The 2-nitrobenzyl group is photocleavable. It can be removed by exposure to UV light, restoring the natural nucleotide and allowing the sequencing reaction to resume. nih.govresearchgate.net

This process of incorporation, imaging, and cleavage allows for highly accurate, base-by-base DNA sequencing. oup.com Future research will likely refine these terminators for even greater efficiency and application in various sequencing platforms. researchgate.net

Table 3: Properties of N^6-(2-nitrobenzyl)-dATP as a Reversible Terminator in DNA Sequencing

PropertyDescriptionReference
Mechanism Terminates DNA synthesis upon incorporation due to the bulky N^6-substituent. nih.gov
3' Group The 3'-OH group remains unblocked, facilitating efficient incorporation by polymerases. oup.com
Cleavage The 2-nitrobenzyl group is removed by UV light (photocleavage). researchgate.net
Fidelity Allows for good discrimination against mismatch incorporations. oup.com
Application Ideal for cyclic reversible termination (CRT) next-generation sequencing methods. nih.gov

Q & A

Q. Experimental Design Considerations :

  • Adenylyl cyclase inhibition : Measure cAMP levels in treated cells (e.g., HEK293) using ELISA or FRET-based biosensors. Pre-treat cells with forskolin to stimulate cAMP production, then quantify inhibition efficacy .
  • Antiviral activity : Use HIV-1-infected T-cell lines (e.g., MT-4) and assess viral load via RT-PCR or p24 antigen ELISA. Include controls with ddA and AZT to benchmark potency .
    Data Contradiction Tip : If cAMP modulation and antiviral effects are inversely correlated, investigate off-target interactions (e.g., nucleoside transporters) using competitive uptake assays with [³H]-labeled analogs .

How does the N⁶-benzyl group influence resistance development in HIV-1 compared to non-substituted dideoxynucleosides?

Studies on ddA analogs indicate that bulky N⁶ substitutions hinder viral resistance mutations (e.g., K65R in reverse transcriptase) by sterically blocking enzyme active-site adjustments . Advanced Analysis :

  • Perform in vitro resistance selection by serially passaging HIV-1 in increasing N⁶-benzyl-ddA concentrations.
  • Sequence reverse transcriptase from resistant strains and compare mutation profiles to ddA-selected variants .
  • Use molecular dynamics simulations to model benzyl group interactions with mutant enzymes .

What strategies can resolve discrepancies in cytotoxicity profiles of N⁶-Benzyl-2',3'-dideoxyadenosine across different cell types?

Observed Contradictions : High toxicity in hepatocytes but low toxicity in lymphocytes.
Methodological Approach :

Metabolic Profiling : Use LC-MS to quantify intracellular conversion to active triphosphate forms and inactive metabolites (e.g., deaminated products). Liver cells may exhibit higher phosphorylation capacity .

Mitochondrial Toxicity Assays : Measure mitochondrial DNA depletion via qPCR in treated cells. Compare results with known mitochondrial toxins (e.g., AZT) .

Tissue-Specific Transporters : Knock down nucleoside transporters (e.g., hENT1) in hepatocytes to assess uptake dependency .

How can researchers validate the subcellular localization of N⁶-Benzyl-2',3'-dideoxyadenosine triphosphate in target tissues?

Q. Advanced Techniques :

  • Autoradiography : Use [¹⁴C]-labeled N⁶-benzyl-ddA triphosphate in tissue sections to map distribution .
  • Fluorescent Probes : Synthesize a BODIPY-conjugated analog and visualize localization via confocal microscopy in live cells .
  • Subcellular Fractionation : Isolate nuclei, mitochondria, and cytoplasm from treated cells, then quantify triphosphate levels via HPLC .

What computational tools are recommended for predicting N⁶-Benzyl-2',3'-dideoxyadenosine’s binding affinity to non-target kinases?

Q. Structure-Activity Relationship (SAR) Workflow :

Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., PKA, PKC) and compare to ddA. Focus on ATP-binding pockets .

MD Simulations : Run 100-ns simulations to assess binding stability and identify critical residues (e.g., hydrophobic interactions with benzyl group) .

Machine Learning : Train a model on kinase inhibition data (ChEMBL) to predict off-target risks .

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